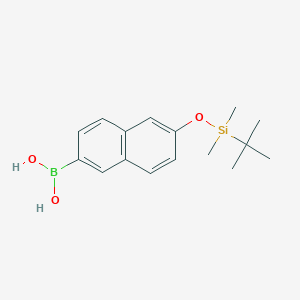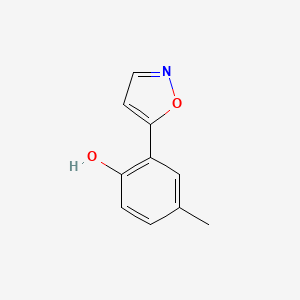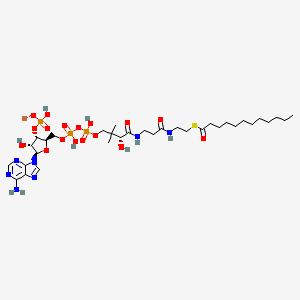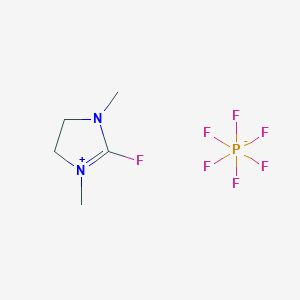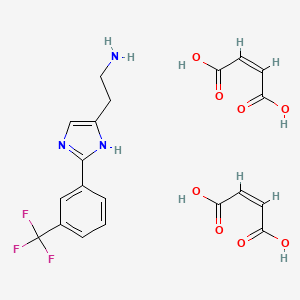
CIDP-RIBOSE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CIDP-Ribose, also known as Cytidine 5'-diphosphoribose or CDP-ribose, is a nucleotide derivative that plays a crucial role in various cellular processes. It is synthesized from cytidine triphosphate (CTP) by the enzyme CTP:phosphoribosyltransferase (CTP-PRT). This compound is involved in DNA repair, calcium signaling, and cellular energy metabolism. Recent studies have shown that this compound has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用機序
CIDP-Ribose exerts its effects by modulating various cellular pathways. It is involved in DNA repair by activating the DNA repair enzyme PARP. This compound also regulates calcium signaling by modulating the activity of the ryanodine receptor, a calcium channel in the endoplasmic reticulum. This results in the modulation of intracellular calcium levels, which play a crucial role in various cellular processes. This compound also has antioxidant properties, which protect cells from oxidative stress.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It is involved in DNA repair, which is crucial for maintaining genomic stability. This compound also modulates calcium signaling, which is essential for cellular communication and signaling. In addition, this compound has antioxidant properties, which protect cells from oxidative stress.
実験室実験の利点と制限
CIDP-Ribose has several advantages for lab experiments. It is readily available and can be synthesized easily. This compound is also stable and can be stored for long periods. However, this compound has some limitations. It is relatively expensive compared to other nucleotides, which may limit its use in some experiments. In addition, this compound can be toxic at high concentrations, which may limit its use in some cell culture experiments.
将来の方向性
CIDP-Ribose has several potential future directions for research. It can be investigated further for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. This compound can also be studied for its role in cellular energy metabolism and its potential applications in metabolic disorders. In addition, this compound can be used as a tool for studying various cellular processes, such as DNA repair and calcium signaling.
Conclusion
This compound is a nucleotide derivative that plays a crucial role in various cellular processes. It has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. This compound exerts its effects by modulating various cellular pathways, including DNA repair, calcium signaling, and oxidative stress. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound can provide insights into its potential therapeutic applications and its role in cellular processes.
合成法
CIDP-Ribose is synthesized from CTP by the enzyme CTP-PRT. This enzyme catalyzes the transfer of the phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to CTP, forming this compound. The reaction requires magnesium ions as a cofactor and is regulated by feedback inhibition.
科学的研究の応用
CIDP-Ribose has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This compound has also been shown to have neuroprotective effects by modulating calcium signaling and reducing oxidative stress. In addition, this compound has been investigated as a potential treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
特性
CAS番号 |
159501-36-7 |
|---|---|
分子式 |
C15H20N4O14P2 |
分子量 |
542.29 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B1143043.png)
